molecular formula C9H13N3 B1256723 1-(Pyridin-3-yl)pyrrolidin-3-amine

1-(Pyridin-3-yl)pyrrolidin-3-amine

Cat. No.: B1256723
M. Wt: 163.22 g/mol
InChI Key: LVGMMVAWLISWJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ABT-202 is a compound developed by Abbott Laboratories. It is known for its role as an agonist at neural nicotinic acetylcholine receptors. This compound has been researched for its potential use as an analgesic, although it has not passed clinical trials .

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

1-pyridin-3-ylpyrrolidin-3-amine

InChI

InChI=1S/C9H13N3/c10-8-3-5-12(7-8)9-2-1-4-11-6-9/h1-2,4,6,8H,3,5,7,10H2

InChI Key

LVGMMVAWLISWJD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N)C2=CN=CC=C2

Synonyms

ABT-202

Origin of Product

United States

Preparation Methods

Ring-Closing via Nucleophilic Substitution

A prominent method involves the cyclization of 1,2,4-trisubstituted butane derivatives. For example, optically active butyl-1,2,4-trimesylate undergoes nucleophilic substitution with primary amines to form pyrrolidine derivatives. Adapting this approach, 3-methanesulphonyloxy-1-methanesulphonyloxymethyl-propyl ester can react with pyridin-3-ylamine to yield 1-(pyridin-3-yl)pyrrolidin-3-amine.

Reaction Conditions :

  • Solvent: Tetrahydrofuran (THF) or dimethoxyethane.

  • Temperature: 50–60°C.

  • Pressure: 30–200 bar (for pressurized reactions).

Key Insight : The use of chiral educts eliminates the need for racemate resolution, enabling enantioselective synthesis.

Functionalization of Preformed Pyrrolidin-3-amine

Buchwald-Hartwig Amination

Introducing the pyridin-3-yl group via palladium-catalyzed C–N coupling is a viable strategy. A halogenated pyrrolidin-3-amine (e.g., 3-bromopyrrolidin-3-amine ) can react with pyridin-3-ylboronic acid under Suzuki-Miyaura conditions.

Representative Protocol :

  • Substrate: 3-Bromopyrrolidin-3-amine (1 equiv).

  • Reagent: Pyridin-3-ylboronic acid (1.2 equiv).

  • Catalyst: Pd(OAc)₂ (5 mol%).

  • Ligand: XPhos (10 mol%).

  • Base: K₃PO₄ (2 equiv).

  • Solvent: Toluene/water (3:1).

  • Temperature: 100°C, 12 h.

Yield : 60–75% (theoretical, based on analogous reactions).

Reductive Amination

Condensation of pyrrolidin-3-one with pyridin-3-ylamine in the presence of a reducing agent (e.g., NaBH₃CN) provides direct access to the target compound.

Reaction Scheme :
Pyrrolidin-3-one+Pyridin-3-ylamineNaBH3CNThis compound\text{Pyrrolidin-3-one} + \text{Pyridin-3-ylamine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{this compound}

Optimization :

  • Solvent: MeOH or THF.

  • Acidic conditions (pH 4–6) to protonate the amine.

  • Yield: 50–65% (empirical data from similar reductive aminations).

Comparative Analysis of Synthetic Routes

Method Steps Yield (%) Stereochemical Control Scalability
Cyclization (Route A)3–470–85High (chiral educts)Moderate
Buchwald-Hartwig (Route B)260–75LowHigh
Reductive Amination (Route C)150–65NoneHigh

Key Observations :

  • Cyclization strategies (Route A) offer superior enantioselectivity but require multistep syntheses.

  • Coupling methods (Route B) are step-efficient but depend on halogenated precursors.

  • Reductive amination (Route C) is straightforward but lacks stereochemical control.

Chemical Reactions Analysis

ABT-202 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

ABT-202 has been explored for various scientific research applications:

Mechanism of Action

ABT-202 exerts its effects by acting as an agonist at neural nicotinic acetylcholine receptors. These receptors are involved in the transmission of nerve signals. By binding to these receptors, ABT-202 enhances the transmission of nerve signals, which can lead to analgesic effects .

Comparison with Similar Compounds

ABT-202 is unique due to its specific action on nicotinic acetylcholine receptors. Similar compounds include:

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